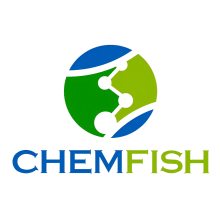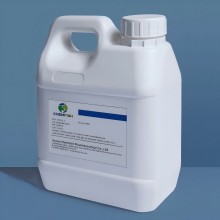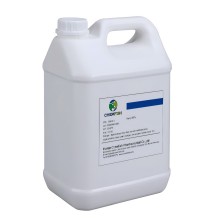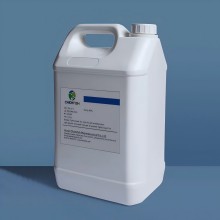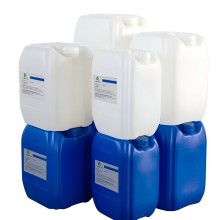Cas no 1072-53-3 (1,3,2-Dioxathiolane 2,2-dioxide)
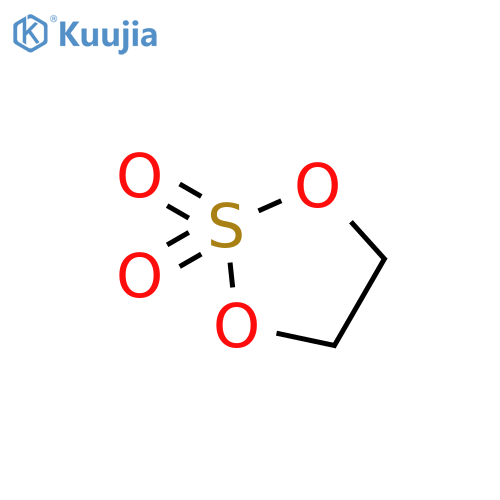
1072-53-3 structure
商品名:1,3,2-Dioxathiolane 2,2-dioxide
1,3,2-Dioxathiolane 2,2-dioxide 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxathiolane 2,2-dioxide
- ETHYLENESULFATE
- 1,3,2-DIOXATHIOLANE-2,2-DIOXIDE
- Ethylene Sulfate (DTD)
- DTD
- NSC 526594
- glycolsulfate
- GLYCOLSULPHATE
- ETHYLENESULPHATE
- 1,2-ETHYLENE SULFATE
- ethyleneglycol,cyclicsulfate
- Ethylene Sulfate
- Ethylenesulfate ,98%
- Ethylenesulfate≥ 99% (GC)
- 1,3,2-DIOXATHIOLANE, 2,2-DIOXIDE
- 3-01-00-02110 (Beilstein Handbook Reference)
- NSC526594
- EN300-365581
- J-001744
- ethylene sulphate
- SCHEMBL52208
- Glycol sulfate
- CS-W007741
- ethosulfate
- Tox21_200498
- J-521351
- C2H4O4S
- NCGC00258052-01
- Q63088203
- 1,3,2-Dioxathiolane 2,2-dioxide, 98%
- CAS-1072-53-3
- AMY21937
- CHEMBL3186939
- AS-20144
- ZPFAVCIQZKRBGF-UHFFFAOYSA-N
- 1,3,2lambda6-dioxathiolane-2,2-dione
- MFCD00221769
- FT-0655036
- [1,3,2]dioxathiolane 2,2-dioxide
- Ethylene glycol cyclic sulfate
- NS00023449
- Sulfuric acid, cyclic ethylene ester
- BRN 1237731
- AKOS015855774
- NCGC00248660-01
- 1072-53-3
- DTXCID70598
- ethyl enesulfate
- Ethylene glycol, cyclic sulfate
- 1,3,2-Dioxathiolane,2,2-dioxide; Ethyleneglycol, cyclic sulfate (8CI)
- D2830
- DTXSID3020598
- NSC-526594
- 1,3,2-Dioxathiolane 2,2-dioxide; DTD;
- 1,3,2??-DIOXATHIOLANE-2,2-DIONE
-
- MDL: MFCD00221769
- インチ: InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2
- InChIKey: ZPFAVCIQZKRBGF-UHFFFAOYSA-N
- ほほえんだ: O=S1(OCCO1)=O
計算された属性
- せいみつぶんしりょう: 123.98300
- どういたいしつりょう: 123.983029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 61
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.604±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 96.0 to 99.0 deg-C
- ふってん: 231.1±7.0 ºC (760 Torr),
- フラッシュポイント: 93.5±18.2 ºC,
- 屈折率: 1.5090 (estimate)
- ようかいど: 可溶性(170 g/l)(25ºC)、
- PSA: 60.98000
- LogP: 0.35880
- ようかいせい: 未確定
1,3,2-Dioxathiolane 2,2-dioxide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22
- RTECS番号:JH4800000
-
危険物標識:

- ちょぞうじょうけん:2-8°C
1,3,2-Dioxathiolane 2,2-dioxide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3,2-Dioxathiolane 2,2-dioxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011075-100g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 98% | 100g |
¥149 | 2023-09-11 | |
| Enamine | EN300-365581-25.0g |
1,3,2lambda6-dioxathiolane-2,2-dione |
1072-53-3 | 95% | 25.0g |
$124.0 | 2023-03-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016077-100g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 98% | 100g |
¥118.00 | 2024-08-09 | |
| ChemScence | CS-W007741-25g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | ≥98.0% | 25g |
$13.0 | 2022-04-28 | |
| ChemScence | CS-W007741-100g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | ≥98.0% | 100g |
$49.0 | 2022-04-28 | |
| Enamine | EN300-365581-1000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 1g |
$21.0 | 2022-02-28 | |
| Enamine | EN300-365581-2500mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 2500mg |
$28.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120335-500g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 98% | 500g |
¥676.90 | 2023-09-03 | |
| Ambeed | A265284-5g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 98% | 5g |
$5.0 | 2025-03-01 | |
| ChemScence | CS-W007741-500g |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | ≥98.0% | 500g |
$208.0 | 2022-04-28 |
1,3,2-Dioxathiolane 2,2-dioxide サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1072-53-3)ETHYLENESULFATE
注文番号:LE19252
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:21
価格 ($):discuss personally
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
(CAS:1072-53-3)1,3,2-Dioxathiolane 2,2-dioxide
注文番号:BM0096
在庫ステータス:In stock
はかる:Gram-Ton
清らかである:99%
最終更新された価格情報:Wednesday, 16 October 2024 10:37
価格 ($):Enquiry
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:1072-53-3)
注文番号:SDF212
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1072-53-3)1,3,2-二噁唑噻吩-2,2-二氧化物
注文番号:LE25474961
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1072-53-3)1,3,2-dioxathiolane 2,2-dioxide
注文番号:LE4109
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:45
価格 ($):discuss personally
1,3,2-Dioxathiolane 2,2-dioxide 関連文献
-
Li-Cheng Song,Li Feng,Yuan-Qiang Guo Dalton Trans. 2019 48 1443
-
Bo Pang,Zihao Fan,Wanting Chen,Xiaoming Yan,Ruohan Du,Xiaozhou Wang,Xuemei Wu,Fujun Cui,Minggang Guo,Gaohong He J. Mater. Chem. A 2022 10 24510
-
Atetegeb Meazah Haregewoin,Aselefech Sorsa Wotango,Bing-Joe Hwang Energy Environ. Sci. 2016 9 1955
-
Viktoria Kahlert,Erik Prell,Oliver Ohlenschl?ger,Jelena Melesina,Michael Schumann,Christian Lücke,Gunter Fischer,Miroslav Male?evi? Org. Biomol. Chem. 2018 16 4338
-
Leslie D. Field,Barbara A. Messerle,Khuong Q. Vuong,Peter Turner Dalton Trans. 2009 3599
1072-53-3 (1,3,2-Dioxathiolane 2,2-dioxide) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1072-53-3)ETHYLENESULFATE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:1072-53-3)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ





